molecular formula C21H20N4O4S2 B12130306 N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12130306
M. Wt: 456.5 g/mol
InChI Key: CDJHUVJQDNKCTO-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. This molecule is a hybrid scaffold incorporating a 1,2,4-triazole core, a privileged structure in medicinal chemistry known for its diverse biological activities [Source: PMC] . The structure is further elaborated with furan and thiophene heterocyclic systems, which are frequently employed to fine-tune pharmacodynamic and pharmacokinetic properties. The presence of the dimethoxyphenyl acetamide moiety suggests potential for target engagement within enzyme active sites. Research into analogous 1,2,4-triazole-3-thioacetamide derivatives has demonstrated potent inhibitory activity against various kinase targets, which are crucial in signal transduction pathways [Source: ACS Publications] . Consequently, this compound serves as a valuable chemical probe for investigating cellular signaling cascades and for the structure-activity relationship (SAR) optimization of novel therapeutic agents targeting oncological, inflammatory, and metabolic diseases. Its primary research value lies in its application as a key intermediate or a lead compound in high-throughput screening and hit-to-lead optimization campaigns.

Properties

Molecular Formula

C21H20N4O4S2

Molecular Weight

456.5 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H20N4O4S2/c1-27-16-9-14(10-17(11-16)28-2)22-19(26)13-31-21-24-23-20(18-6-4-8-30-18)25(21)12-15-5-3-7-29-15/h3-11H,12-13H2,1-2H3,(H,22,26)

InChI Key

CDJHUVJQDNKCTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Triazole Ring: This might involve the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Furan and Thiophene Groups: These groups could be introduced via coupling reactions, such as Suzuki or Stille coupling.

    Introduction of the Acetamide Group: This could be achieved through acylation reactions.

    Methoxylation: The methoxy groups on the phenyl ring could be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The triazole ring can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced triazole rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • N-(3,5-Dimethylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Replaces methoxy groups with methyl substituents on the phenyl ring.

Substituent Variations on the Triazole Ring

  • 4-Ethyl vs.
  • Thiophen-2-yl vs. Other Heterocycles: Thiophene-containing triazoles (e.g., compounds in ) demonstrate notable antifungal activity, with derivatives 6a and 6b showing IC₅₀ values < 10 µg/mL against Candida albicans. The thiophen-2-yl group in the target compound likely contributes to similar bioactivity .

Antifungal Activity

  • Thiophene-Containing Triazoles ():
    • Compounds with thiophen-2-ylmethyl substituents exhibit broad-spectrum antifungal activity. For example, derivative 6a (5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-one) showed 85% inhibition of Aspergillus niger at 50 µg/mL. The target compound’s thiophen-2-yl group may confer comparable efficacy .

Anti-Exudative and Anti-Inflammatory Activity

  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (Evidences 7–10): Derivatives with methoxy or nitro groups on the phenyl ring (e.g., compound 3.12 in ) demonstrated 70–80% anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The target compound’s 3,5-dimethoxyphenyl group may amplify this effect due to enhanced electron-donating properties .

Physicochemical and Spectroscopic Properties

  • IR Spectral Comparisons :
    • Acetamide derivatives (e.g., ) show characteristic peaks at ~1669 cm⁻¹ (C=O stretch) and ~681 cm⁻¹ (C-S stretch). The target compound’s spectral profile is expected to align with these findings, with additional signals from methoxy (∼2834 cm⁻¹) and furan/thiophene C-H stretches .

Data Table: Key Structural and Functional Comparisons

Compound Name / Source Phenyl Substituents Triazole Substituents Notable Bioactivity (Source)
Target Compound 3,5-dimethoxy 4-(furan-2-ylmethyl), 5-(thiophen-2-yl) Inferred antifungal/anti-exudative activity
N-(3,5-Dimethylphenyl) analog () 3,5-dimethyl 4-ethyl, 5-(furan-2-yl) N/A (structural analog)
Compound 6a () N/A 5-(thiophen-2-ylmethyl) 85% antifungal inhibition (A. niger)
Compound 3.12 () 4-nitro 4-amino, 5-(furan-2-yl) 78% anti-exudative activity (10 mg/kg)

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide to improve yield and purity?

  • Methodology :

  • Vary reaction parameters such as temperature (60–100°C), solvent choice (e.g., ethanol, DMF), and pH to optimize intermediate formation.
  • Employ coupling agents (e.g., DCC, EDCI) for sulfanyl-acetamide bond formation and monitor progress via TLC or HPLC .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity using HPLC (>95%) and NMR .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodology :

  • Use ¹H/¹³C NMR to verify substituent positions (e.g., dimethoxyphenyl protons at δ 3.7–3.8 ppm) and triazole ring integration .
  • Perform high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₉H₂₀N₄O₄S, exact mass 424.12 g/mol) .
  • Analyze crystallinity via X-ray diffraction (if crystals form) to resolve stereochemical ambiguities .

Q. How can researchers conduct preliminary biological activity screening for this compound?

  • Methodology :

  • Test anti-inflammatory activity using in vitro assays (e.g., COX-2 inhibition) and in vivo carrageenan-induced paw edema models .
  • Evaluate antimicrobial potential via broth microdilution (MIC against S. aureus, E. coli) and fungal spore germination assays .
  • Assess cytotoxicity on mammalian cell lines (e.g., HEK-293) to establish safety thresholds (IC₅₀ > 50 µM) .

Advanced Research Questions

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodology :

  • Synthesize analogs with substituent variations (e.g., replacing thiophen-2-yl with pyridinyl or altering methoxy groups) .
  • Perform QSAR modeling using descriptors like logP, polar surface area, and Hammett constants to predict bioactivity .
  • Validate predictions with in vitro assays and compare activity trends (e.g., EC₅₀ shifts in anti-exudative models) .

Q. How can researchers resolve contradictions in reported biological data for this compound?

  • Methodology :

  • Conduct meta-analysis of existing studies to identify variables (e.g., assay protocols, cell lines) causing discrepancies .
  • Replicate experiments under standardized conditions (e.g., fixed concentrations, controlled incubation times).
  • Use molecular docking to explore binding mode variations across targets (e.g., COX-2 vs. TNF-α) that may explain divergent results .

Q. What experimental designs are suitable for elucidating the compound’s mechanism of action?

  • Methodology :

  • Perform enzyme inhibition assays (e.g., fluorogenic substrates for proteases) to identify direct targets .
  • Use RNA-seq/proteomics to profile gene/protein expression changes in treated cells and identify pathways affected .
  • Validate findings with knockout/knockdown models (e.g., CRISPR-C9 in HEK-293 cells) to confirm target dependency .

Q. How can researchers improve the compound’s metabolic stability for in vivo applications?

  • Methodology :

  • Introduce deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated degradation .
  • Test stability in liver microsome assays (human/rat) and optimize logD values (2–3) to enhance bioavailability .
  • Use prodrug strategies (e.g., esterification of acetamide) to improve solubility and tissue penetration .

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